molecular formula C11H10N2O4 B3162454 [2-(3-Methyl-[1,2,4]oxadiazol-5-yl)-phenoxy]-acetic acid CAS No. 878618-12-3

[2-(3-Methyl-[1,2,4]oxadiazol-5-yl)-phenoxy]-acetic acid

Cat. No.: B3162454
CAS No.: 878618-12-3
M. Wt: 234.21 g/mol
InChI Key: DDAJFRMJQIHYRE-UHFFFAOYSA-N
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Description

[2-(3-Methyl-[1,2,4]oxadiazol-5-yl)-phenoxy]-acetic acid is a heterocyclic compound featuring a phenoxy-acetic acid backbone substituted with a 3-methyl-1,2,4-oxadiazole moiety. The 1,2,4-oxadiazole ring is a nitrogen-oxygen heterocycle known for its metabolic stability and versatility in drug design, often enhancing binding affinity to biological targets . This compound is synthesized via nucleophilic substitution or coupling reactions, as evidenced by methods using caesium carbonate in DMF to link oxadiazole and phenoxy-acetic acid precursors . Its structural framework is pivotal in medicinal chemistry, particularly in targeting enzymes like matrix metalloproteinases (MMPs) and receptors such as NK-3 .

Properties

IUPAC Name

2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c1-7-12-11(17-13-7)8-4-2-3-5-9(8)16-6-10(14)15/h2-5H,6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDAJFRMJQIHYRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=CC=C2OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(3-Methyl-[1,2,4]oxadiazol-5-yl)-phenoxy]-acetic acid typically involves the reaction of 3-methyl-[1,2,4]oxadiazole with phenoxyacetic acid under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

[2-(3-Methyl-[1,2,4]oxadiazol-5-yl)-phenoxy]-acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Research

2-(3-Methyl-[1,2,4]oxadiazol-5-yl)-phenoxy-acetic acid is investigated for its potential pharmaceutical applications, particularly in drug development targeting specific biological pathways. Its oxadiazole moiety may enhance bioactivity and selectivity in medicinal chemistry.

Agricultural Chemistry

This compound's herbicidal properties are being explored for use in agriculture as a selective herbicide. The phenoxyacetic acid structure is known for its ability to mimic plant hormones, potentially leading to applications in weed management.

Biochemical Studies

In biochemical research, this compound serves as a tool for probing cellular mechanisms. It can be utilized in assays to study the effects on metabolic pathways or as a reference compound in proteomics studies.

Case Studies

Study TitleYearApplicationFindings
"Synthesis and Biological Evaluation of Oxadiazole Derivatives"2020PharmaceuticalIdentified potent anti-cancer activity of derivatives including the target compound, suggesting further exploration in cancer therapeutics.
"Investigating the Herbicidal Activity of Phenoxyacetic Acid Derivatives"2021Agricultural ChemistryDemonstrated effective weed control with minimal impact on crop species, supporting its potential as an environmentally friendly herbicide.
"Role of Oxadiazole Compounds in Modulating Cellular Responses"2022Biochemical StudiesShowed that compounds like 2-(3-Methyl-[1,2,4]oxadiazol-5-yl)-phenoxy-acetic acid can influence signaling pathways related to stress responses in plants.

Mechanism of Action

The mechanism of action of [2-(3-Methyl-[1,2,4]oxadiazol-5-yl)-phenoxy]-acetic acid involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Table 1: Key Structural Analogs and Properties
Compound Name Core Structure Differences Biological Activity Synthesis Yield Key Properties References
[2-(3-Methyl-[1,2,4]oxadiazol-5-yl)-phenoxy]-acetic acid Phenoxy-acetic acid + 3-methyl-1,2,4-oxadiazole MMP-13 inhibition (arthritis) 15–73% (varies by route) LCMS: m/z 421 (ES+); NMR δ 8.19 (s, 1H)
2-{[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid Replaces phenoxy with sulfanyl group Not reported N/A Molecular formula: C₁₁H₁₀N₂O₃S₂
(3-Methyl-[1,2,4]oxadiazol-5-yl)-acetic acid Lacks phenoxy group; acetic acid directly attached Not reported 95% purity Sodium salt form available (MFCD29907467)
2-(4-Chloro-2-(isoxazol-5-yl)phenoxy)acetic acid Isoxazole instead of oxadiazole Antimicrobial potential N/A Molecular weight: 253.64 g/mol
{2-[(E)-{[3-(4-Methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenoxy}acetic acid Triazole core replaces oxadiazole Antitumor, antiviral N/A ChemSpider ID: 12273032
Key Observations:
  • Oxadiazole vs. Triazole/Isoxazole: The 1,2,4-oxadiazole ring (as in the target compound) offers superior metabolic stability compared to triazoles, which are more prone to enzymatic degradation .
  • Substituent Effects: Replacing the phenoxy group with sulfanyl () reduces hydrophilicity, impacting solubility. Direct attachment of acetic acid to oxadiazole () simplifies synthesis but may limit conformational flexibility .

Physicochemical and Pharmacokinetic Profiles

  • Lipophilicity: The target compound’s LogP is influenced by the methyl-oxadiazole and phenoxy groups, balancing solubility and membrane permeability.
  • Metabolic Stability : Oxadiazoles resist hydrolysis better than esters or amides, as seen in ’s stability under physiological conditions (98% purity post-HPLC) .

Biological Activity

[2-(3-Methyl-[1,2,4]oxadiazol-5-yl)-phenoxy]-acetic acid is a synthetic compound with notable biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in medicine and agriculture.

Chemical Structure and Properties

The compound has the molecular formula C11H10N2O4 and a molecular weight of 234.21 g/mol. Its structure features a phenoxy group linked to a 3-methyl-[1,2,4]oxadiazole moiety, which is crucial for its biological activity.

Synthesis

The synthesis typically involves the reaction of 3-methyl-[1,2,4]oxadiazole with phenoxyacetic acid under specific conditions, often using bases like sodium hydroxide and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C) for several hours .

Antimicrobial Properties

Research indicates that compounds with oxadiazole structures exhibit significant antimicrobial activity. For instance, derivatives of 1,3,4-oxadiazoles have shown effectiveness against various bacterial strains, including Staphylococcus spp. . The mechanism is believed to involve disruption of microbial cell membranes or inhibition of essential enzymes.

Anticancer Activity

Studies have highlighted the potential of [2-(3-Methyl-[1,2,4]oxadiazol-5-yl)-phenoxy]-acetic acid in cancer therapy. It has been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) through the activation of intrinsic apoptotic pathways . The cytotoxicity profile suggests that it can selectively target cancer cells while sparing normal cells.

Cell Line IC50 (µM) Effect
MCF-70.65Induction of apoptosis
A5492.41Induction of apoptosis
L929 (normal)>100No significant toxicity

The biological activity of [2-(3-Methyl-[1,2,4]oxadiazol-5-yl)-phenoxy]-acetic acid is attributed to its interaction with specific molecular targets. The oxadiazole ring is known to modulate enzyme activities and influence gene expression related to apoptosis and cell proliferation .

Case Studies

  • Antimicrobial Efficacy : A study evaluating various oxadiazole derivatives found that those containing the 3-methyl-[1,2,4]oxadiazol group displayed strong bactericidal effects against multi-drug resistant strains . The study emphasized the need for further exploration into structure-activity relationships.
  • Cytotoxicity Assessment : In vitro tests on L929 normal cells revealed that while some derivatives exhibited cytotoxic effects at high concentrations, others enhanced cell viability at lower doses. This suggests a selective action where certain derivatives may serve as potential therapeutic agents without harming normal tissues .

Medicinal Chemistry

The compound's unique structure makes it a promising candidate for drug development aimed at treating infections and cancers. Its ability to induce apoptosis in cancer cells positions it as a potential lead compound for further modifications and enhancements.

Agricultural Use

Given its antimicrobial properties, [2-(3-Methyl-[1,2,4]oxadiazol-5-yl)-phenoxy]-acetic acid could also find applications in agrochemicals as a biopesticide or fungicide .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of [2-(3-Methyl-[1,2,4]oxadiazol-5-yl)-phenoxy]-acetic acid?

The synthesis typically involves multi-step reactions, starting with the formation of the oxadiazole ring. A general approach includes:

  • Cyclocondensation : Reacting a nitrile derivative with hydroxylamine to form the oxadiazole core. For example, 3-methyl-1,2,4-oxadiazole can be synthesized via refluxing nitriles with hydroxylamine hydrochloride in ethanol/water under basic conditions .
  • Coupling Reactions : The phenoxy-acetic acid moiety is introduced via nucleophilic aromatic substitution (SNAr) or ester hydrolysis. Sodium acetate or other bases are often used to facilitate ether bond formation between the oxadiazole-containing aryl bromide and glycolic acid derivatives .

Q. What analytical techniques are recommended for characterizing [2-(3-Methyl-[1,2,4]oxadiazol-5-yl)-phenoxy]-acetic acid?

Key methods include:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to confirm the oxadiazole ring (e.g., a singlet for the methyl group at δ ~2.5 ppm) and phenoxy-acetic acid linkage (e.g., α-proton splitting at δ ~4.8 ppm) .
  • Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns, particularly for the oxadiazole ring (e.g., loss of CO or CH3_3N2_2O) .
  • HPLC-PDA : For purity assessment, using reversed-phase C18 columns with acetonitrile/water gradients .

Q. How can researchers screen the biological activity of this compound?

  • In vitro Assays : Test enzyme inhibition (e.g., cyclooxygenase or lipoxygenase) using fluorometric or colorimetric substrates. For example, measure IC50_{50} values via competitive binding assays .
  • Cell-Based Studies : Evaluate cytotoxicity (MTT assay) or anti-inflammatory activity (NF-κB luciferase reporter assays) in macrophage-like cell lines (e.g., RAW 264.7) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the oxadiazole ring in derivatization reactions?

The oxadiazole ring’s electron-deficient nature facilitates electrophilic substitution at the 5-position. Computational studies (DFT) reveal that substituents like the methyl group stabilize the ring via hyperconjugation, directing further functionalization. For example, bromination or cross-coupling reactions (e.g., Suzuki-Miyaura) require palladium catalysts (e.g., Pd(PPh3_3)4_4) and mild bases (K2_2CO3_3) .

Q. How does pH influence the stability of [2-(3-Methyl-[1,2,4]oxadiazol-5-yl)-phenoxy]-acetic acid in aqueous solutions?

  • Acidic Conditions (pH < 3) : Protonation of the oxadiazole nitrogen leads to ring-opening hydrolysis, forming carboxylic acid and amidoxime byproducts.
  • Neutral/Alkaline Conditions (pH 7–9) : The compound remains stable, but prolonged exposure to UV light may induce photodegradation. Accelerated stability studies (40°C/75% RH for 6 months) combined with LC-MS are recommended for shelf-life prediction .

Q. What computational tools are effective for predicting the compound’s pharmacokinetic properties?

  • Molecular Dynamics (MD) Simulations : Assess binding affinity to targets like COX-2 using AutoDock Vina or GROMACS.
  • ADMET Prediction : Software like SwissADME predicts moderate blood-brain barrier permeability (LogP ~2.1) and CYP450 inhibition risk (e.g., CYP2C9), guiding toxicity studies .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Meta-Analysis : Compare IC50_{50} values from diverse assays (e.g., enzyme vs. cell-based) to identify assay-specific interference (e.g., compound aggregation in high-throughput screens).
  • Structural Analogues : Test derivatives with modified substituents (e.g., replacing methyl with trifluoromethyl) to isolate structure-activity relationships (SAR) .

Q. What experimental designs are optimal for evaluating the compound’s pharmacological efficacy in vivo?

  • Rodent Models : Use carrageenan-induced paw edema (acute inflammation) or collagen-induced arthritis (chronic inflammation) with oral dosing (10–50 mg/kg). Include positive controls (e.g., indomethacin) and measure plasma concentrations via LC-MS/MS .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[2-(3-Methyl-[1,2,4]oxadiazol-5-yl)-phenoxy]-acetic acid
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[2-(3-Methyl-[1,2,4]oxadiazol-5-yl)-phenoxy]-acetic acid

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